KLF10-IN-1 Demonstrates Superior DNA-Binding Inhibition Relative to Analog #48 at Equivalent Concentration
In electromobility shift assays (EMSA) measuring direct KLF10-DNA binding inhibition, KLF10-IN-1 (#48-15) achieved 45% inhibition at 40 μM, compared to only 25% inhibition for analog #48 at the same concentration, representing a 1.8-fold improvement in potency [1]. At 8 μM, both compounds exhibited similar low-level inhibition (12% vs. 11%), but the differential at 40 μM demonstrates that KLF10-IN-1 is the more effective inhibitor within the same scaffold class [1].
| Evidence Dimension | Percent inhibition of KLF10-DNA binding |
|---|---|
| Target Compound Data | 45% inhibition at 40 μM; 12% at 8 μM |
| Comparator Or Baseline | Analog #48: 25% inhibition at 40 μM; 11% at 8 μM |
| Quantified Difference | 1.8-fold higher inhibition at 40 μM |
| Conditions | EMSA using purified KLF10 protein and consensus DNA-binding site |
Why This Matters
For experiments requiring maximal disruption of KLF10 transcriptional activity at moderate compound concentrations, KLF10-IN-1 offers a quantifiably superior potency profile that directly translates to more robust target engagement.
- [1] Khedkar SA, Sun X, Rigby AC, Feinberg MW. Discovery of small molecule inhibitors to Krüppel-like factor 10 (KLF10): implications for modulation of T regulatory cell differentiation. J Med Chem. 2015;58(3):1466-1478. doi:10.1021/jm5018187 View Source
